molecular formula C9H12O2<br>C6H5C(CH3)2OOH<br>C9H12O2 B121061 Cumene hydroperoxide CAS No. 80-15-9

Cumene hydroperoxide

Cat. No.: B121061
CAS No.: 80-15-9
M. Wt: 152.19 g/mol
InChI Key: YQHLDYVWEZKEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cumene hydroperoxide (CHP) is a stable organic peroxide with the molecular formula $ \text{C}9\text{H}{12}\text{O}_2 $, formed by the oxidation of cumene (isopropylbenzene) with atmospheric oxygen . It is a key intermediate in the Hock process, which accounts for 95% of global phenol production and co-produces acetone . CHP decomposes into acetophenone, cumyl alcohol, and α-methylstyrene under thermal or catalytic conditions . Industrially, it is synthesized via catalytic oxidation using metalloporphyrins or N-hydroxyphthalimide (NHPI) derivatives, achieving up to 98.3% selectivity under optimized conditions . CHP is commercially significant in epoxy resin curing, organic synthesis, and the plastics industry, with a projected global market growth driven by demand in Asia-Pacific regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cumene hydroperoxide is synthesized by the oxidation of cumene (isopropylbenzene) with atmospheric oxygenThe reaction is typically carried out at temperatures above 100°C, where oxygen is passed through liquid cumene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors, often using bubbling column reactors. The oxidation process is carried out at temperatures ranging from 353 to 403 K and pressures between 0.1 to 0.7 MPa. The conversion level of cumene is typically 10-25%, with a selectivity of 85-90% .

Chemical Reactions Analysis

Decomposition to Phenol and Acetone

CHP undergoes acid-catalyzed decomposition to phenol and acetone, the cornerstone of the cumene process . The mechanism involves three stages:

1.1 Protonation and Rearrangement

  • Protonation of the hydroperoxide oxygen creates a good leaving group (H₂O) .

  • Phenyl group migration forms a carbocation intermediate (C₆H₅C⁺(CH₃)₂) .

1.2 Nucleophilic Attack

  • Water attacks the carbocation to form a protonated hemiacetal intermediate .

  • Subsequent proton transfer and cleavage yield phenol and acetone .

Table 1: Thermal Decomposition Parameters of CHP

ParameterValueSource
Activation Energy (Eₐ)118.2 ± 1.2 kJ/mol
Pre-exponential Factor (A)5.2 ± 1.9 × 10¹² min⁻¹M¹/²
Heat of Reaction (ΔH)1,200 ± 50 J/g (80 wt% CHP)
Critical Concentration40 wt% (mechanism shift)

Oxidation of Propylene to Propylene Oxide

CHP oxidizes propylene to propylene oxide (PO), with 2-phenylpropan-2-ol as a byproduct :
CH3CHCH2+CHPCH3CHCH2O+C6H5C(CH3)2OH\text{CH}_3\text{CHCH}_2+\text{CHP}\rightarrow \text{CH}_3\text{CHCH}_2\text{O}+\text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{OH}
This reaction is commercialized for PO production, leveraging CHP’s strong oxidizing capacity .

Radical-Initiated Polymerization

CHP serves as a radical initiator in acrylate and styrene polymerization. Homolytic cleavage of the O-O bond generates cumyloxyl radicals (C₆H₅C(CH₃)₂O·) , which abstract hydrogen atoms to initiate chain reactions .

Hazardous Decomposition Pathways

CHP’s instability under heat or contamination drives hazardous exothermic reactions:

4.1 Thermal Runaway Reactions

  • Above 75°C, CHP decomposes autocatalytically, with onset temperature inversely related to concentration (12–35 wt%) .

  • At >40 wt%, cumene scarcity triggers unknown pathways, increasing pressure and self-heat rates .

Table 2: Effect of Contaminants on CHP Decomposition

ContaminantOnset Temp. ReductionExothermicity IncreaseHazard Ranking
Fe²⁺15–20°C2.5×Highest
H₂SO₄10–12°C1.8×High
NaOH8–10°C1.5×Moderate

4.2 Metal-Ion Catalyzed Decomposition

  • Fe²⁺ and Cu²⁺ accelerate O-O bond cleavage, producing methylstyrene and acetophenone .

  • Reaction with copper/lead alloys or mineral acids (e.g., H₂SO₄) causes explosive decomposition .

Environmental Degradation

In the atmosphere, CHP reacts with hydroxyl radicals (·OH) with a half-life of 0.7 days . Wet deposition further reduces its persistence .

Synthetic Byproducts and Side Reactions

  • Dicumyl Peroxide : Forms via CHP dimerization during storage .

  • Acetophenone and 2-Phenylpropan-2-ol : Byproducts of incomplete decomposition .

Scientific Research Applications

Cumene hydroperoxide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of cumene hydroperoxide involves the formation of free radicals. When this compound decomposes, it generates free radicals that can initiate polymerization reactions. In the presence of metal ions, this compound can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can further propagate chain reactions in polymerization processes .

Comparison with Similar Compounds

Hydrogen Peroxide (H$2$O$2$)

  • Chemical Properties: Both CHP and H$2$O$2$ generate reactive oxygen species (ROS), but H$2$O$2$ is simpler ($ \text{H}2\text{O}2 $) and produced endogenously in organisms .
  • Applications: H$2$O$2$ is widely used in disinfection, bleaching, and low-cost medical applications, whereas CHP is niche, focusing on phenol/acetone synthesis and specialized oxidation reactions . Both induce protective effects against chemotherapy-induced alopecia in preclinical models, with near-100% efficacy in rats .
  • Kinetics :
    • In E. coli BCP peroxiredoxin, CHP and H$2$O$2$ exhibit similar $ Km $ (~80 µM) and $ V{\text{max}} $ values, suggesting comparable enzymatic substrate efficiency .
Property Cumene Hydroperoxide Hydrogen Peroxide
Molecular Formula $ \text{C}9\text{H}{12}\text{O}_2 $ $ \text{H}2\text{O}2 $
Stability Stable at RT Requires stabilization
Endogenous Production No Yes
Industrial Use Phenol/acetone synthesis Disinfection, bleaching

t-Butyl Hydroperoxide (t-BHP)

  • Reactivity: Unlike CHP, t-BHP ($ \text{C}4\text{H}{10}\text{O}2 $) is a poor substrate for *E.
  • Thermal Behavior : CHP decomposition follows autocatalytic kinetics, while t-BHP decomposes via first-order pathways under similar conditions .
  • Applications : t-BHP is primarily used as a radical initiator in polymerization, whereas CHP’s applications are more diverse, spanning fine chemicals and pharmaceuticals .

Organic Peroxides in Oxidation Catalysis

  • Cumene Oxidation : CHP synthesis via metalloporphyrin catalysts (e.g., T(4-COOH)PPCu) achieves 98.3% selectivity at 80°C, outperforming traditional methods requiring harsh solvents .
  • NHPI Systems : CHP production using NHPI derivatives (e.g., 4-hexyloxycarbonyl-NHPI) shows higher solubility in cumene (0.055 g/cm³ at 60°C) compared to other peroxides, enhancing reaction efficiency .

Thermal and Kinetic Analysis

CHP exhibits autocatalytic decomposition kinetics, with studies using DSC and TAM III revealing exothermic peaks at 120–150°C . Its decomposition is accelerated by metal ions (e.g., Fe³⁺), producing gaseous byproducts like CO$2$ and H$2$O . Comparatively, H$2$O$2$ decomposes at lower temperatures (50–100°C) but with higher volatility risks .

Parameter This compound t-Butyl Hydroperoxide
Decomposition Onset (°C) 120–150 90–110
Activation Energy (kJ/mol) 110–130 80–100 (estimated)
Hazard Classification Reactive, thermal runaway Flammable, less stable

Biological Activity

Cumene hydroperoxide (CHP), a compound with the chemical formula C₁₃H₁₄O₂ and CAS number 80-15-9, has garnered attention due to its biological activities and potential implications in toxicology and carcinogenesis. This article delves into its biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

This compound is primarily known for its role in generating reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. The compound undergoes homolytic cleavage of the peroxide O–O bond, facilitated by cytochrome P450 enzymes, producing cumoxyl radicals that can initiate lipid peroxidation and DNA damage . This oxidative stress is implicated in various pathological conditions, including cancer.

Free Radical Production

The generation of free radicals by CHP has significant implications:

  • Lipid Peroxidation : CHP enhances lipid peroxidation in hepatocytes, leading to cellular damage .
  • DNA Damage : It induces single-strand breaks in DNA, contributing to mutagenesis observed in various bacterial and eukaryotic models .

Cytotoxicity and Genotoxicity

Research has demonstrated that CHP exhibits cytotoxic effects at higher concentrations. For instance, concentrations above 0.5 mM (76 µg/mL) have been shown to be cytotoxic to human adenocarcinoma (A549) cells . In rodent studies, CHP has been linked to genotoxic effects:

  • Mutagenicity : CHP was found to be mutagenic in several strains of Salmonella typhimurium and Escherichia coli, although not all strains were affected uniformly .
  • Carcinogenic Potential : In long-term studies involving mice, CHP administration led to the development of sarcomas and lymphomas, indicating its potential as a carcinogen .

Table 1: Summary of Biological Activities of this compound

Activity Effect Study Reference
CytotoxicityInduces cell death at high concentrations
Lipid PeroxidationEnhances lipid peroxidation in hepatocytes
DNA DamageInduces single-strand breaks
MutagenicityPositive in several bacterial strains
CarcinogenicityInduces tumors in rodent studies

Study on Dermal Exposure

A significant study assessed the effects of dermal exposure to CHP in B6C3F1/N mice and F344/N rats over 14 to 90 days. While no significant changes in survival or body weight were observed after 14 days, prolonged exposure resulted in skin irritation and inflammatory responses. Notably, histological examinations revealed no significant changes in liver tissue or antioxidant levels compared to controls .

Investigation of Cytochrome P450 Interaction

In another investigation, this compound's interaction with cytochrome P450 enzymes was studied. The compound was shown to enhance the activation of these enzymes while simultaneously inhibiting NADPH-dependent lipid peroxidation. This dual role suggests that CHP may have complex interactions within metabolic pathways that could either mitigate or exacerbate oxidative damage depending on the context .

Implications for Human Health

Despite extensive research on CHP's biological activities, data on its toxicity in humans remain scarce. The available studies primarily involve animal models, raising questions about the translatability of these findings to human health risks. The potential for CHP to induce oxidative stress and genetic mutations underlines the importance of understanding its mechanisms further.

Properties

IUPAC Name

2-hydroperoxypropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHLDYVWEZKEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2, Array
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024869
Record name Cumene hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cumene hydroperoxide is a colorless to light yellow liquid with a sharp, irritating odor. Flash point 175 °F. Boils at 153 °C and at 100 °C at the reduced pressure of 8 mmHg. Slightly soluble in water and denser than water. Hence sinks in water. Readily soluble in alcohol, acetone, esters, hydrocarbons, chlorinated hydrocarbons. Toxic by inhalation and skin absorption. Used in production of acetone and phenol, as a polymerization catalyst, in redox systems., Liquid, Colorless to pale-yellow liquid with a sharp, irritating odor; [AIHA], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydroperoxide, 1-methyl-1-phenylethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cumene hydroperoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1396
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Decomposes at 261 °F (NTP, 1992), 153 °C, BP: Decomposes at 1 atm
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

135 °F (NTP, 1992), 79 °C, 175 °F (79 °C) (Closed cup), 79 °C c.c.
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene hydroperoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1396
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 1.39X10+4 mg/L at 25 °C, Slightly soluble in water, Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons., Soluble in ether, Solubility in water, g/100ml: 1.5
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.03 g/cu cm at 20 °C, Relative density (water = 1): 1.06
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.6 mmHg at 68 °F (for 80-85% by weight) (NTP, 1992), 0.00327 [mmHg], 3.27X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 32
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene hydroperoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1396
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

The cumene hydroperoxide-hematin system reacts with 5,5-dimethyl-1-pyrroline-1-oxide to form the nitroxide 5,5-dimethyl-pyrrolidone-(2)-oxyl-(1) (DMPOX). DMPOX is formed via spin trapping of a cumene hydroperoxyl radical followed by an intramolecular carbanion displacement. Activation of carcinogen n-hydroxy-2-acetyl aminofluorene by cumene hydroperoxide-hematin system is most likely mediated by cumene hydroperoxyl radical., Cumene hydroperoxide oxidized cholesterol to the carcinogen 5,6-epoxide (5,6-alpha-epoxy-5-alpha-cholestan-3-beta-ol).
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurities found in 80-95% cumene hydroperoxide include: cumene, dimethyl phenylcarbinol, and acetophenone.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale-yellow liq, Colorless liquid

CAS No.

80-15-9
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene hydroperoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cumene hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroperoxide, 1-methyl-1-phenylethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cumene hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-dimethylbenzyl hydroperoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUMENE HYDROPEROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7JD54X4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cumene hydroperoxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -40 °F (NTP, 1992), -9 °C
Record name CUMENE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/478
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CUMENE HYDROPEROXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The industrial synthesis of phenol comprises the alkylation steps of benzene to cumene, the oxidation of cumene to cumyl hydroperoxide and the subsequent rearrangement to give phenol and acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cumene hydroperoxide
Cumene hydroperoxide
Cumene hydroperoxide
Cumene hydroperoxide
Cumene hydroperoxide
Cumene hydroperoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.